4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile
Description
Introduction and Chemical Identity
Overview of Fluorinated Benzonitrile Derivatives in Chemical Research
Fluorinated benzonitriles are characterized by the presence of fluorine-containing substituents on an aromatic ring coupled with a nitrile functional group. These compounds exhibit enhanced stability, lipophilicity, and reactivity compared to non-fluorinated analogs, making them indispensable in drug discovery and materials science. For example, trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups introduce strong electron-withdrawing effects, which modulate electronic properties and improve binding affinity to biological targets. Recent studies highlight their role in developing thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs) and as intermediates in synthesizing enzyme inhibitors.
Chemical Identity and Nomenclature
Systematic Name : 4-(Trifluoromethoxy)-2-(trifluoromethyl)benzonitrile
Synonyms :
- 2-(Trifluoromethyl)-4-(trifluoromethoxy)benzonitrile
- 4-Cyano-3-(trifluoromethoxy)benzotrifluoride
CAS Registry Number : 1806300-20-8
Molecular Formula : C₉H₃F₆NO
Molecular Weight : 255.12 g/mol
SMILES Notation : N#CC1=CC=C(OC(F)(F)F)C=C1C(F)(F)F
The compound’s nomenclature follows IUPAC rules, prioritizing the nitrile group (-CN) as the principal functional group, with numbering starting at the benzonitrile core.
Structural Characteristics and Molecular Architecture
The molecular structure features a benzene ring substituted with three functional groups:
- Nitrile group (-CN) at position 1.
- Trifluoromethoxy group (-OCF₃) at position 4.
- Trifluoromethyl group (-CF₃) at position 2.
Key Structural Attributes:
- Electronic Effects : The -OCF₃ and -CF₃ groups exert strong electron-withdrawing inductive effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity.
- Stereoelectronic Geometry : The planar benzene ring adopts a distorted geometry due to steric interactions between the bulky -OCF₃ and -CF₃ groups, as confirmed by X-ray crystallography in related compounds.
- Bond Lengths : The C-F bonds in -CF₃ and -OCF₃ measure approximately 1.33 Å, shorter than typical C-C bonds, due to fluorine’s high electronegativity.
Historical Context in Organofluorine Chemistry
The development of organofluorine chemistry began in the 19th century, but breakthroughs in fluorination methodologies during the mid-20th century enabled the synthesis of complex fluorinated aromatics like 4-trifluoromethoxy-2-(trifluoromethyl)benzonitrile. Key milestones include:
- 1930s–1950s : Introduction of electrochemical fluorination and Swarts halogen exchange, facilitating the synthesis of trifluoromethyl ethers.
- 1980s–2000s : Advancements in catalytic fluorination (e.g., Balz-Schiemann reaction) allowed precise incorporation of -CF₃ and -OCF₃ groups into aromatic systems.
- 2010s–Present : Applications in drug design (e.g., crisaborole) and OLED materials underscore the compound’s relevance.
The compound’s synthesis leverages modern cross-coupling reactions, such as Ullmann condensation, to attach -OCF₃ and -CF₃ groups to the benzonitrile core.
Properties
IUPAC Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)7-3-6(17-9(13,14)15)2-1-5(7)4-16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLIZKMQVVQXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the formation of the benzene ring and subsequent introduction of the trifluoromethyl and trifluoromethoxy groups. One common approach is the halogenation of benzene to form 2-(trifluoromethyl)benzonitrile, followed by trifluoromethylation and trifluoromethoxylation reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch processes, depending on the scale and desired purity. Advanced techniques such as catalytic processes and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile serves as a key intermediate in the synthesis of several anticancer drugs. Notably, it is involved in the production of bicalutamide, an androgen receptor antagonist used primarily in the treatment of prostate cancer. The compound's trifluoromethyl groups enhance its biological activity and selectivity, making it a valuable building block in drug development .
2. Trifluoromethyl Group-Containing Drugs
The incorporation of trifluoromethyl groups has been shown to improve the pharmacological properties of drugs. A review highlighted various FDA-approved drugs containing trifluoromethyl groups, emphasizing their role in enhancing lipophilicity and metabolic stability. This suggests that this compound could be instrumental in developing new therapeutic agents with improved efficacy and reduced side effects .
Material Science Applications
1. Chemical Synthesis
The compound is utilized as a reagent in organic synthesis, particularly for creating complex fluorinated compounds. Its unique chemical structure allows it to participate in various reactions, such as nucleophilic substitutions and coupling reactions, which are essential for synthesizing advanced materials and pharmaceuticals .
2. Agrochemical Development
Research indicates that compounds with trifluoromethyl functionalities exhibit enhanced biological activity against pests and diseases. The use of this compound in agrochemical formulations could lead to the development of more effective pesticides and herbicides, contributing to sustainable agricultural practices .
Case Study 1: Synthesis of Bicalutamide
A detailed study on the synthesis of bicalutamide from 4-amino-2-trifluoromethyl benzonitrile demonstrated the efficiency of using this compound as an intermediate. The process involved several steps, including bromination and cyano group replacement, yielding high purity products with minimal environmental impact .
Case Study 2: Development of New Antimycobacterial Agents
In a screening study against Mycobacterium tuberculosis, derivatives of trifluoromethyl compounds were identified as promising candidates for new antimycobacterial agents. This highlights the potential application of this compound in developing treatments for resistant strains of tuberculosis .
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Intermediate for bicalutamide synthesis | Enhances efficacy against prostate cancer |
| Material Science | Reagent in organic synthesis | Facilitates creation of fluorinated compounds |
| Agrochemicals | Development of pesticides | Increased biological activity against pests |
| Antimycobacterial Agents | Potential new drug candidates | Targeting resistant Mycobacterium strains |
Mechanism of Action
The mechanism by which 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards specific enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound enhances oxidative stability compared to methoxy (-OCH₃) due to stronger electron withdrawal and reduced susceptibility to hydrolysis .
- Lipophilicity : Trifluoromethoxy and trifluoromethyl groups increase logP values, improving membrane permeability in agrochemicals (e.g., metaflumizone metabolites) .
- Reactivity: Bromine at the para position (as in 4-bromo analogues) facilitates nucleophilic substitution or cross-coupling reactions, whereas amino groups enable electrophilic functionalization .
Metabolic and Environmental Considerations
- Trifluoromethoxy groups resist enzymatic cleavage, leading to slower degradation and higher environmental persistence compared to methoxy or amino variants .
- Regulatory limits for metaflumizone metabolites (e.g., 0.04 ppm in cherries) reflect concerns over bioaccumulation .
Biological Activity
4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is a compound of interest due to its unique chemical structure, which incorporates trifluoromethyl and trifluoromethoxy groups. These functional groups are known to enhance biological activity and influence pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of multiple fluorine atoms significantly alters the compound's lipophilicity, stability, and reactivity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl groups can enhance binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of key enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs) .
- Receptor Modulation : The trifluoromethoxy group may influence receptor binding, enhancing the compound's pharmacological effects .
Biological Activity Data
Research studies have reported various biological activities associated with related compounds that share structural similarities with this compound. Below is a summary of findings from recent studies:
Case Studies
- Cancer Research : In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in various cancer cell lines by inhibiting key metabolic pathways .
- Antimicrobial Activity : A series of trifluoromethyl pyrimidinones were screened against Mycobacterium tuberculosis, revealing promising results for compounds with similar structural motifs, suggesting potential for further exploration in tuberculosis treatment .
- Pharmacokinetics : Studies on related compounds indicated that the incorporation of trifluoro groups improved bioavailability and metabolic stability, essential for therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for 4-trifluoromethoxy-2-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?
The synthesis typically involves halogenation or nucleophilic aromatic substitution (NAS) of precursor benzonitrile derivatives. For example:
- Step 1 : Start with 2-(trifluoromethyl)benzonitrile. Introduce trifluoromethoxy groups via copper-mediated coupling or using trifluoromethyl hypofluorite under controlled temperatures (40–60°C) to avoid side reactions like over-fluorination.
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using (δ -55 to -60 ppm for CF groups) .
- Yield Optimization : Lower temperatures (<50°C) reduce decomposition, while excess trifluoromethylating agents (e.g., Ruppert-Prakash reagent) improve conversion rates .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<0.5% area).
- Multinuclear NMR : , , and spectra confirm substituent positions. For instance, the nitrile group (C≡N) shows a peak near 115–120 ppm .
- Elemental Analysis : Match calculated vs. observed C/F/N ratios (e.g., CHFNO requires 34.84% C, 36.75% F) .
Advanced Research Questions
Q. What mechanistic insights explain the electron-withdrawing effects of trifluoromethoxy vs. trifluoromethyl groups on benzonitrile reactivity?
Q. How do structural analogs (e.g., halogen or methyl substitutions) affect the compound’s physicochemical properties?
-
Comparative Data Table :
Substituent Melting Point (°C) LogP Solubility (mg/mL, DMSO) -OCF, -CF 46 (observed) 2.8 45 -Cl, -CF 72 3.1 28 -F, -CF 34 2.5 62 Data sourced from analogs in Kanto Reagents and PubChem . -
Trends : Fluorine substitution increases solubility but reduces thermal stability, whereas chlorine raises melting points due to stronger intermolecular forces.
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Case Study : Discrepancies in shifts (e.g., -57 ppm vs. -60 ppm for -OCF) arise from solvent polarity or concentration effects.
- Collaborative Validation : Cross-check data with repositories like NIST Chemistry WebBook or EPA DSSTox .
Methodological Guidance
Q. How to design stability studies for this compound under varying conditions?
- Protocol :
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48 hours; monitor decomposition via TLC or HPLC.
- Photostability : Expose to UV light (320–400 nm) for 72 hours; assess degradation products using LC-MS.
- Humidity Testing : Store at 75% relative humidity; track hydrolysis via loss of -OCF signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
